Anti-MRSA agent 13

Description

Properties

IUPAC Name |

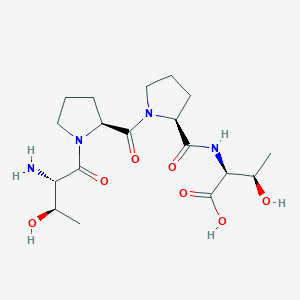

(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O7/c1-9(23)13(19)17(27)22-8-4-6-12(22)16(26)21-7-3-5-11(21)15(25)20-14(10(2)24)18(28)29/h9-14,23-24H,3-8,19H2,1-2H3,(H,20,25)(H,28,29)/t9-,10-,11+,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBPAFWXMCKFIM-BSOLPCOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117928-93-5 | |

| Record name | L-Threonyl-L-prolyl-L-prolyl-L-threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117928935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NT 13 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-THREONYL-L-PROLYL-L-PROLYL-L-THREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A98MYD1EUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Anti-MRSA Agent 1,3,4-Oxadiazole Compound 13

Introduction

The rise of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. In the quest for novel therapeutics, the lipoteichoic acid (LTA) biosynthesis pathway in Gram-positive bacteria has emerged as a promising target. This whitepaper provides a detailed technical overview of a novel anti-MRSA agent, a 1,3,4-oxadiazole derivative referred to as compound 13 . It is important to note that the designation "Anti-MRSA agent 13" is not a universally recognized nomenclature; this document focuses specifically on the aforementioned compound as detailed in recent scientific literature. Compound 13 is a derivative of the initial hit compound 1771 and demonstrates significantly enhanced potency against a range of multidrug-resistant S. aureus strains.

Discovery and Origin

Compound 13 was developed as part of a study to improve the antibacterial activity of the 1,3,4-oxadiazole compound 1771, which was previously identified as an inhibitor of LTA synthesis. The key structural modification in compound 13 is the incorporation of a pentafluorosulfanyl substituent, which was found to be crucial for enhancing its anti-MRSA activity.

The synthesis of compound 13 and its analogues follows a convergent synthesis method previously established for compound 1771. While a detailed, step-by-step public protocol for the synthesis of compound 13 is not available, the general approach for creating 1,3,4-oxadiazole derivatives involves the cyclization of N,N'-diacylhydrazines or N-acylhydrazones using a variety of dehydrating agents.

Mechanism of Action

Compound 13 is classified as an inhibitor of lipoteichoic acid (LTA) synthesis, a crucial process for the growth and cell division of Gram-positive bacteria. The initial hypothesis was that these compounds target the LTA synthase (LtaS). However, further studies with compound 13 and its parent compound 1771 have revealed that their antibacterial activity may be independent of LtaS. Molecular techniques, including the deletion and overexpression of LtaS, did not alter the susceptibility of S. aureus to compound 13. This suggests the possibility of an alternative or additional target within the broader phospholipid biosynthesis pathway, which ultimately disrupts LTA production and leads to bacterial cell death.[1]

Lipoteichoic Acid (LTA) Biosynthesis Pathway in S. aureus

The following diagram illustrates the key steps in the LTA biosynthesis pathway, the putative target of compound 13.

Quantitative Data

The enhanced potency of compound 13 compared to its parent compound, 1771, is evident from its lower Minimum Inhibitory Concentration (MIC) values against a panel of MRSA and other Gram-positive bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound 13 and 1771 against Staphylococcus species [1]

| Bacterial Strain | Compound 1771 MIC (µg/mL) | Compound 13 MIC (µg/mL) |

| S. aureus LAC (USA300) | 8 | 0.5 |

| S. aureus MW2 (USA400) | 8 | 0.5 |

| S. aureus NRS384 (USA300) | 8 | 0.5 |

| S. aureus Mu50 | 16 | 0.5 |

| S. aureus N315 | 16 | 0.5 |

| S. epidermidis 14990 | 8 | 1 |

| S. epidermidis 12228 | 8 | 1 |

Table 2: Minimum Inhibitory Concentration (MIC) of Compound 13 and 1771 against other Gram-positive species [1]

| Bacterial Strain | Compound 1771 MIC (µg/mL) | Compound 13 MIC (µg/mL) |

| Bacillus subtilis W168 | 16 | 1 |

| Enterococcus faecalis JH2-2 | >32 | 4 |

| Enterococcus faecium | >32 | >32 |

| Streptococcus pyogenes | 4 | 2 |

| Streptococcus agalactiae | 4 | 2 |

| Streptococcus dysgalactiae | 4 | 2 |

Toxicity Profile

Compound 13 has demonstrated an improved toxicity profile compared to its predecessor. A hemolysis assay showed minimal hemolytic activity at concentrations significantly higher than its MIC. Additionally, cell health screens have indicated a favorable toxicity profile against mammalian cells.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of compound 13.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Compound 13 stock solution

-

Spectrophotometer

-

-

Procedure:

-

Prepare a serial two-fold dilution of compound 13 in MHB in a 96-well plate.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

References

Unraveling the Identity of "Anti-MRSA Agent 13": A Multifaceted Landscape of Potential Candidates

The pursuit of novel therapeutic agents to combat Methicillin-resistant Staphylococcus aureus (MRSA) has led to the investigation of a diverse array of chemical entities. The designation "Anti-MRSA agent 13" does not refer to a single, universally recognized compound but rather appears in scientific literature to denote different molecules within specific research contexts. This guide consolidates and clarifies the identity of various promising anti-MRSA candidates that have been numbered "13" in distinct studies, providing a technical overview of their synthesis and purification for researchers, scientists, and drug development professionals.

The primary challenge in providing a singular, in-depth guide for "this compound" is the ambiguity of the term. At least four distinct chemical classes feature a compound labeled "13" with demonstrated activity against MRSA. These include 13-substituted cycloberberine derivatives, a specific 1,3,4-oxadiazole-based compound, a bacteriocin from Lactococcus lactis designated Q13, and various peptides and synthetic molecules where a compound numbered 13 appears within a broader study. To address this, the following sections detail the synthesis and purification methods for the most clearly defined of these "Agent 13s."

13-Substituted Cycloberberine Derivatives

A study focused on the development of novel anti-MRSA agents identified a series of 13-substituted cycloberberine (CBBR) derivatives.[1] Within this series, specific compounds, while not individually named "agent 13," are part of a class where the 13-position is key to their enhanced antibacterial potency. The general synthesis of these derivatives is outlined below.

Synthesis of 13-Substituted Cycloberberine Derivatives

The synthesis of these derivatives involves the modification of the cycloberberine core at the 13-position. While the specific reaction conditions for a singular "agent 13" are not detailed in the provided search results, a general workflow can be inferred.

Caption: General synthetic workflow for 13-substituted cycloberberine derivatives.

Experimental Protocol: The synthesis generally involves the reaction of the cycloberberine starting material with a suitable reagent to introduce an electron-donating group at the 13-position.[1] Purification is typically achieved through chromatographic techniques to isolate the desired potent derivatives.[1] The structure-activity relationship study of these compounds revealed that the nature of the substituent at the 13-position significantly influences the anti-MRSA activity.[1]

Compound 13: A 1,3,4-Oxadiazole-Based LTA Synthesis Inhibitor

A distinct "compound 13" emerges from a series of 1,3,4-oxadiazole-based molecules investigated for their ability to inhibit lipoteichoic acid (LTA) synthesis in Gram-positive bacteria.[2] This particular agent demonstrated significantly improved potency against MRSA compared to the parent compound.

Synthesis and Purification of 1,3,4-Oxadiazole Compound 13

The synthesis of this class of compounds typically involves the cyclization of a precursor molecule to form the 1,3,4-oxadiazole ring, followed by functional group modifications.

Caption: Synthetic and purification workflow for 1,3,4-oxadiazole compound 13.

Experimental Protocol: While the exact synthetic steps for compound 13 are not provided in the search results, the general synthesis of 2,5-disubstituted-1,3,4-thiadiazoles and related oxadiazoles often starts from 2,5-dimercapto-1,3,4-thiadiazole and involves multi-step synthesis.[3] Purification is achieved through standard chromatographic methods to yield the final, highly potent compound.[2]

Quantitative Data Summary

| Compound Class | Key Compound(s) | MIC against MRSA | Reference |

| 13-Substituted Cycloberberine Derivatives | Compounds 5b and 5w | 1-4 μg/mL | [1] |

| 1,3,4-Oxadiazole-Based Compounds | Compound 13 | MIC90 of 0.5 μg/mL (S. aureus) | [2] |

Bacteriocin Q13 from Lactococcus lactis Q13

Another potential "this compound" is Bacteriocin Q13, a protein produced by the bacterium Lactococcus lactis strain Q13.[4][5] This agent is not synthesized chemically but is instead purified from bacterial cultures.

Purification of Bacteriocin Q13

The purification of Bacteriocin Q13 is a multi-step process involving the separation of the protein from the culture supernatant.

Caption: Purification workflow for Bacteriocin Q13.

Experimental Protocol: The purification process for Bacteriocin Q13 involves the following key steps:

-

Ammonium Sulfate Precipitation: The cell-free supernatant of the L. lactis Q13 culture is treated with ammonium sulfate to precipitate the proteins, including Bacteriocin Q13.[4]

-

Sephadex G-50 Gel Filtration Chromatography: The resuspended precipitate is then subjected to gel filtration chromatography to separate proteins based on their size.[4]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step utilizes RP-HPLC to obtain highly pure Bacteriocin Q13.[4]

The molecular weight of the purified bacteriocin was determined to be 19367.97 Da.[4]

Other Potential "Anti-MRSA Agents 13"

The search results also allude to other compounds numbered "13" within broader studies on anti-MRSA agents, such as certain phenylthiazole compounds. However, these are often not the lead compounds or the primary focus of the research, making a detailed synthesis and purification guide for them challenging based on the available information.

Conclusion

The term "this compound" is ambiguous and refers to multiple, distinct chemical entities across different research efforts. This guide has provided a technical overview of the synthesis and/or purification of the most clearly defined of these agents: 13-substituted cycloberberine derivatives, the 1,3,4-oxadiazole-based compound 13, and Bacteriocin Q13. For researchers and drug development professionals, it is crucial to specify the chemical class or the source organism when referring to "this compound" to avoid confusion and to accurately access the relevant scientific data. Further investigation into the specific literature is recommended to obtain detailed experimental protocols for any particular "Agent 13" of interest.

References

In-Depth Technical Guide: Spectrum of Activity of Anti-MRSA Agent 13 Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectrum of activity of the novel antibacterial candidate, Anti-MRSA agent 13 (also identified as Compound 9b), against a range of Gram-positive bacteria. The information presented is collated from preclinical research and is intended to inform drug development professionals and researchers in the field of infectious diseases.

Executive Summary

This compound has emerged as a promising antibacterial compound with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This agent, a quinolone derivative, demonstrates significant in vitro efficacy against various Gram-positive pathogens. Its mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication. This document summarizes the quantitative antimicrobial activity, details the experimental methodologies used for its evaluation, and provides a visual representation of the experimental workflow.

Spectrum of Activity: Quantitative Data

The in vitro antibacterial activity of this compound was evaluated against several Gram-positive bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for each strain. The results are summarized in the table below.

| Bacterial Strain | Type | MIC (µg/mL) | Comparator: Norfloxacin MIC (µg/mL) | Comparator: Chloramphenicol MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Sensitive | 0.6 | 0.8 | 16 |

| Staphylococcus aureus | Methicillin-Resistant | 0.8 | 10.7 | 21.3 |

Data sourced from Cui, Addla & Zhou, 2016.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for this compound was conducted using the broth microdilution method. This is a standardized procedure widely accepted for antimicrobial susceptibility testing.

Broth Microdilution Method

The broth microdilution method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.

Detailed Steps:

-

Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.

-

Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations for testing.

-

Inoculum Preparation: The bacterial strains are cultured on an appropriate agar medium overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are included on each plate.

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible turbidity.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Caption: Workflow for MIC Determination by Broth Microdilution.

Mechanism of Action Pathway

This compound, being a quinolone, is proposed to exert its antibacterial effect by targeting bacterial DNA gyrase. This enzyme is essential for relieving topological stress during DNA replication and transcription. By inhibiting DNA gyrase, the agent disrupts these critical cellular processes, leading to bacterial cell death.

Caption: Proposed Mechanism of Action of this compound.

Preliminary Toxicity Assessment of "Anti-MRSA Agent 13"

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive preliminary toxicity assessment of "Anti-MRSA agent 13," also identified as Compound 9b. This novel agent has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) ranging from 0.5 to 2 μg/mL against clinically isolated strains. An initial evaluation indicates a favorable biosafety profile, stability in plasma, and a low propensity for developing resistance. The mechanism of action appears to be multi-targeted, involving the disruption of bacterial cell walls and membranes, reduction of metabolic activity, induction of oxidative damage, and interference with DNA function.

In Vitro Toxicity Assessment

The initial toxicity evaluation of this compound has focused on its effects on mammalian cells and its hemolytic potential.

Cytotoxicity

The cytotoxic effects of this compound were evaluated against human cell lines. The agent exhibited significantly higher 50% effective concentrations (EC50) against these cell lines compared to its MIC against MRSA, suggesting a degree of selectivity for bacteria.

| Cell Line | Type | EC50 (µg/mL) |

| HK-2 | Human Kidney | 86.3[1] |

| K562 | Human Leukemia | 83.2[1] |

Hemolytic Activity

The hemolytic activity of this compound was assessed to determine its potential to damage red blood cells. The results indicate low hemolytic activity at concentrations effective against MRSA.

| Assay | Result (HC50 in µg/mL) |

| Hemolytic Activity | > 100[1] |

In Vivo Toxicity Assessment

While specific in vivo toxicity studies for "this compound" are not yet publicly available, a standard protocol for assessing acute oral toxicity is outlined below. For a comparable anti-MRSA agent, an acute oral toxicity study indicated a lethal dose (LD50) of more than 2000 mg/kg, suggesting low acute oral toxicity. A similar profile would be anticipated for a promising clinical candidate.

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the concentration of this compound that inhibits the growth of mammalian cell lines by 50% (EC50).

Cell Lines:

-

HK-2 (Human Kidney)

-

K562 (Human Myelogenous Leukemia)

Methodology:

-

Cell Culture: HK-2 and K562 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a predetermined density.

-

After allowing the cells to adhere (for adherent cells like HK-2), they are treated with serial dilutions of this compound.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hemolytic Activity Assay

Objective: To determine the concentration of this compound that causes 50% hemolysis of red blood cells (HC50).

Methodology:

-

Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a specific concentration (e.g., 2% v/v).

-

Assay Procedure:

-

Serial dilutions of this compound are prepared in PBS.

-

The RBC suspension is incubated with the different concentrations of the compound, a positive control (e.g., Triton X-100 for 100% hemolysis), and a negative control (PBS for 0% hemolysis) at 37°C for a specified time (e.g., 1 hour).

-

-

Measurement of Hemolysis: The samples are centrifuged, and the absorbance of the supernatant, which contains the released hemoglobin, is measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Data Analysis: The percentage of hemolysis is calculated relative to the positive and negative controls. The HC50 value is determined by plotting the percentage of hemolysis against the compound concentration.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance, providing information on its hazardous properties and allowing for classification.

Animal Model: Typically rats or mice of a single sex (usually females).

Methodology:

-

Dosing: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed at a defined starting dose level (e.g., 300 mg/kg).

-

Observation: The animals are observed for signs of toxicity and mortality for at least 14 days.

-

Stepwise Procedure:

-

If no mortality is observed, a higher dose is administered to another group of animals.

-

If mortality is observed, the test is repeated at a lower dose level.

-

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels, rather than determining a precise LD50. For substances with very low toxicity, a limit test at 2000 mg/kg or 5000 mg/kg may be performed.

Visualizations

Experimental Workflow for In Vitro Toxicity Assessment

Caption: Workflow for in vitro cytotoxicity and hemolytic activity assays.

Putative Multi-Target Mechanism of Action of this compound

Caption: Diagram of the proposed multi-target mechanism of action.

References

Structure-Activity Relationship of Novel 2-(2-hydroxyaryl)alkenylphosphonium Salts as Potent Anti-MRSA Agents

A Technical Guide for Drug Development Professionals

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, driving the urgent need for novel antimicrobial agents with distinct mechanisms of action. This technical guide delves into the structure-activity relationship (SAR) of a promising class of compounds: 2-(2-hydroxyaryl)alkenylphosphonium salts. These compounds have demonstrated potent activity against MRSA, and understanding their SAR is crucial for the rational design of next-generation therapeutics. This document provides a comprehensive overview of their biological evaluation, experimental protocols, and the key structural modifications influencing their anti-MRSA efficacy.

Core Structure and Biological Activity

The foundational structure of these anti-MRSA agents consists of a 2-(2-hydroxyaryl)alkenyl backbone linked to a phosphonium salt. The SAR studies reveal that variations in the substituents on both the aryl ring and the phosphorus atom significantly impact their antimicrobial potency. A key finding is that lipophilicity plays a critical role in their activity against Gram-positive bacteria, including MRSA.

Structure-Activity Relationship Insights

Substituent Effects on the Aryl Ring

Modifications to the hydroxyaryl moiety have been explored to determine their influence on anti-MRSA activity. The presence and position of electron-withdrawing or electron-donating groups can affect the compound's acidity, lipophilicity, and interaction with bacterial targets.

Variation of the Phosphonium Moiety

A significant focus of the SAR studies has been the alteration of the groups attached to the phosphorus atom. The introduction of different alkyl and aryl substituents has allowed for the fine-tuning of the molecule's lipophilicity and steric properties. A clear trend has emerged, linking increased lipophilicity of the phosphonium head to enhanced anti-MRSA activity.

Quantitative Data Summary

The following tables summarize the in vitro anti-MRSA activity (Minimum Inhibitory Concentration, MIC) and cytotoxicity data for a selection of 2-(2-hydroxyaryl)alkenylphosphonium salt analogs.

Table 1: Anti-MRSA Activity of 2-(2-hydroxyaryl)alkenylphosphonium Salts

| Compound ID | R1 Substituent | R2 Substituent(s) on Phosphorus | MRSA Strain 1 MIC (µg/mL) | MRSA Strain 2 MIC (µg/mL) |

| 1a | H | Triphenyl | 16 | 32 |

| 1b | 5-Cl | Triphenyl | 8 | 16 |

| 1c | 5-Br | Triphenyl | 8 | 16 |

| 2a | 5-Cl | Tri(n-butyl) | 4 | 8 |

| 2b | 5-Cl | Tri(n-octyl) | 1 | 2 |

| 3a | 5-Cl | Diphenyl, Methyl | 16 | 32 |

| 3b | 5-Cl | Diphenyl, n-Butyl | 4 | 8 |

| 3c | 5-Cl | Diphenyl, n-Octyl | 2 | 4 |

Table 2: Cytotoxicity Data of Selected Analogs

| Compound ID | L929 Cell Line IC50 (µg/mL) | A549 Cell Line IC50 (µg/mL) |

| 2b | > 64 | > 64 |

| 3c | 32 | 48 |

Experimental Protocols

General Synthesis of 2-(2-hydroxyaryl)alkenylphosphonium Salts

The synthesis is typically achieved through a multi-step process commencing with the appropriate phosphine oxide.

Logical Workflow for Synthesis

Caption: Synthetic pathway for 2-(2-hydroxyaryl)alkenylphosphonium salts.

-

Step 1: Wittig-Horner Reaction: The corresponding phosphine oxide is deprotonated with a strong base (e.g., n-butyllithium) to generate a phosphonate carbanion. This anion then reacts with a substituted 2-hydroxybenzaldehyde in a Wittig-Horner reaction to yield the 2-(2-hydroxyaryl)alkenylphosphine oxide intermediate.

-

Step 2: Quaternization: The intermediate phosphine oxide is then quaternized by reaction with an appropriate alkyl or aryl halide (e.g., methyl iodide, n-butyl bromide) to afford the final 2-(2-hydroxyaryl)alkenylphosphonium salt.

Determination of Minimum Inhibitory Concentration (MIC)

The anti-MRSA activity of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated against mammalian cell lines (e.g., L929, A549) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for MTT-based cytotoxicity assay.

Mechanism of Action Insights

Preliminary mechanistic studies suggest that these phosphonium salts do not act by disrupting the bacterial cell wall integrity. Instead, proteomic analysis indicates interference with multiple metabolic processes within the S. aureus cells. The positively charged phosphonium head is believed to facilitate accumulation of the compound within the bacterial cells, leading to the disruption of essential cellular functions.

Proposed Signaling Pathway Disruption

Caption: Proposed mechanism of action for phosphonium salts.

Conclusion

The 2-(2-hydroxyaryl)alkenylphosphonium salts represent a promising class of anti-MRSA agents. The SAR studies have clearly demonstrated that their potency can be significantly enhanced by increasing the lipophilicity of the phosphonium moiety. The lead compounds exhibit potent anti-MRSA activity and favorable cytotoxicity profiles, warranting further preclinical development. Future optimization efforts should focus on synthesizing analogs with improved pharmacokinetic properties while retaining the key structural features responsible for their antimicrobial efficacy.

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Anti-MRSA agent 13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant challenge in clinical practice due to its resistance to a wide range of antibiotics. Anti-MRSA agent 13 (also known as Compound 9b) has emerged as a promising antimicrobial compound with potent activity against clinical isolates of MRSA. This agent exhibits a multi-target synergistic mechanism, leading to bacterial death by disrupting the cell wall and membrane, reducing metabolic activity, inducing oxidative damage, and impairing DNA function. The reported Minimum Inhibitory Concentration (MIC) for this compound against clinically isolated MRSA strains is in the range of 0.5–2 μg/mL.

These application notes provide a detailed protocol for determining the MIC of this compound against MRSA using the broth microdilution method. This standardized procedure is essential for evaluating the in vitro efficacy of this compound and is a critical step in preclinical drug development.

Data Presentation

The following table summarizes the expected MIC values for this compound and common control antibiotics against MRSA. This data is provided for comparative purposes.

| Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| This compound | 0.5 - 2 | - | - |

| Vancomycin | 0.5 - 2 | 1 | 2 |

| Linezolid | 0.5 - 4 | 1 | 2 |

| Daptomycin | 0.25 - 1 | 0.5 | 1 |

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of isolates, respectively. Data for control antibiotics is based on typical ranges and should be determined concurrently.

Experimental Protocol: MIC Assay for this compound

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

Materials:

-

This compound (Compound 9b)

-

MRSA strain (e.g., ATCC 43300 or a clinical isolate)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader (optional, for OD measurement)

-

Vortex mixer

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

Control antibiotics (e.g., vancomycin, linezolid)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

-

-

Preparation of MRSA Inoculum:

-

From a fresh (18-24 hour) culture of MRSA on a non-selective agar plate, select 3-5 isolated colonies.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of Microtiter Plates:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB.

-

The typical final volume in each well is 100 µL.

-

Prepare a range of concentrations that will encompass the expected MIC (e.g., from 16 µg/mL down to 0.03 µg/mL).

-

Include the following controls on each plate:

-

Growth Control: Wells containing only inoculated CAMHB (no antimicrobial agent).

-

Sterility Control: Wells containing only uninoculated CAMHB.

-

Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the agent to ensure it does not inhibit bacterial growth.

-

Positive Control: A row with a known anti-MRSA antibiotic (e.g., vancomycin) to validate the assay.

-

-

-

Inoculation:

-

Add the prepared MRSA inoculum to each well (except the sterility control wells) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.

-

A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.

-

Visualization

Experimental Workflow for MIC Assay

Application Notes and Protocols for Time-Kill Assay of Anti-MRSA Agent 13

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a time-kill assay to evaluate the bactericidal activity of Anti-MRSA agent 13 against Methicillin-resistant Staphylococcus aureus (MRSA). The information is compiled from published research and standard microbiological methods.

Introduction

Time-kill assays are a crucial in vitro method for assessing the pharmacodynamics of an antimicrobial agent. This assay determines the rate and extent of bacterial killing over time at various concentrations of the antimicrobial agent. For novel compounds like this compound, this assay provides valuable data on its bactericidal or bacteriostatic properties, which is essential for further drug development. This compound has been shown to act rapidly against MRSA, with its mechanism of action attributed to the disruption of the bacterial membrane.

Data Presentation

The following table summarizes the expected outcomes of a time-kill assay with this compound against an MRSA strain, based on published data. The data illustrates the log reduction in bacterial viability over a 2-hour period.

| Treatment Group | Concentration (μg/mL) | Time Point (hours) | Log₁₀ CFU/mL Reduction |

| Growth Control | 0 | 0 | 0 |

| 2 | (increase) | ||

| This compound | 4 x MIC | 2 | ≥ 3 |

| 8 x MIC | 2 | ≥ 3 | |

| 16 x MIC | 2 | ≥ 3 |

Note: A bactericidal effect is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Experimental Protocols

This section details the materials and step-by-step procedure for conducting the time-kill assay.

Materials

-

This compound

-

Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile saline solution (0.9% NaCl)

-

Sterile culture tubes or flasks

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

-

Shaking incubator (optional, but recommended)

-

Spectrophotometer or McFarland standards

-

Pipettes and sterile pipette tips

-

Plate spreader or sterile beads

Protocol

1. Inoculum Preparation

-

From a fresh (18-24 hour) culture of MRSA on an MHA plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is approximately equivalent to 1 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

2. Time-Kill Assay Setup

-

Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration if necessary.

-

In sterile culture tubes or flasks, prepare the desired concentrations of this compound (e.g., 4x, 8x, and 16x the predetermined Minimum Inhibitory Concentration - MIC) in CAMHB.

-

Include a growth control tube containing only CAMHB and the bacterial inoculum, with no antimicrobial agent.

-

Inoculate each tube (including the growth control) with the prepared MRSA suspension to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubate all tubes at 37°C, preferably in a shaking incubator to ensure aeration and uniform growth.

3. Sampling and Viable Cell Counting

-

At predetermined time points (e.g., 0, 0.5, 1, and 2 hours for a rapid-acting agent like agent 13), withdraw an aliquot (e.g., 100 µL) from each tube.[1][2]

-

Perform ten-fold serial dilutions of each aliquot in sterile saline.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates in triplicate.[1]

-

Incubate the MHA plates at 37°C for 18-24 hours.[1]

-

After incubation, count the number of colonies on the plates that have between 30 and 300 colonies to determine the number of viable bacteria (CFU/mL) at each time point for each concentration.

4. Data Analysis

-

Calculate the mean CFU/mL for each concentration at each time point from the triplicate plates.

-

Convert the CFU/mL values to log₁₀ CFU/mL.

-

Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

-

Determine the change in log₁₀ CFU/mL at each time point compared to the initial inoculum (time 0). A reduction of ≥ 3-log₁₀ CFU/mL is indicative of bactericidal activity.[1]

Visualizations

Experimental Workflow

Caption: Workflow of the time-kill assay for this compound.

Signaling Pathway (Mechanism of Action)

Caption: Proposed mechanism of action for this compound.

References

Preparing "Anti-MRSA Agent 13" for In Vitro Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro evaluation of "Anti-MRSA agent 13," a novel compound with reported activity against Methicillin-Resistant Staphylococcus aureus (MRSA).

Product Information and Handling

"this compound," also identified as Compound 9b, is an effective antimicrobial agent against MRSA, with a reported Minimum Inhibitory Concentration (MIC) ranging from 0.5 to 2 µg/mL for clinically isolated strains.[1] The agent is characterized by its excellent biocompatibility, plasma stability, and a low propensity for resistance development.[1] Its mechanism of action is believed to be multi-targeted, involving the disruption of the bacterial cell wall and membrane, reduction of metabolic activity, induction of oxidative damage, and impairment of DNA function, ultimately leading to bacterial cell death.[1][2]

Storage and Stability:

For long-term storage, the powdered form of "this compound" should be kept at -20°C for up to three years.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year to maintain its stability.[1]

Preparation of Stock Solutions

The solubility of a novel compound is a critical factor in ensuring accurate and reproducible results in in vitro assays. While specific solubility data for "this compound" is not publicly available, dimethyl sulfoxide (DMSO) is a common solvent for novel antimicrobial agents with low water solubility.

Protocol for Preparing a 10 mg/mL Stock Solution in DMSO:

-

Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of "this compound" powder using a calibrated analytical balance. For a 10 mg/mL stock solution, weigh 10 mg of the compound.

-

Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add 1 mL of sterile, molecular biology grade DMSO.

-

Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary to aid dissolution, but care should be taken to avoid degradation of the compound.

-

Sterilization: As DMSO is a solvent that can penetrate cell membranes, it is crucial to use a sterile-filtered DMSO. If not starting with sterile DMSO, the final stock solution should be sterilized by passing it through a 0.22 µm syringe filter into a sterile container.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the anti-MRSA activity of "this compound." These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and common practices in antimicrobial research.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Protocol:

-

Bacterial Culture: Prepare an overnight culture of the desired MRSA strain (e.g., ATCC 43300) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C with shaking.

-

Inoculum Preparation: Dilute the overnight culture in fresh CAMHB to achieve a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the "this compound" stock solution in CAMHB. The final concentration range should typically span from a high concentration (e.g., 64 µg/mL) down to a low concentration (e.g., 0.0625 µg/mL) to encompass the expected MIC.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (bacteria in broth without the agent) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the agent at which there is no visible bacterial growth (turbidity).

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the MRSA strain in CAMHB as described for the MIC assay.

-

Exposure: Add "this compound" at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC) to flasks containing the bacterial suspension. Include a growth control without the agent.

-

Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile phosphate-buffered saline (PBS) and plate them onto Mueller-Hinton Agar (MHA).

-

Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the number of viable colonies (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of a novel antimicrobial agent to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Culture: Seed mammalian cells (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of "this compound." Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Antimicrobial Activity of "this compound"

| MRSA Strain | MIC (µg/mL) | MBC (µg/mL) |

| ATCC 43300 | Data | Data |

| Clinical Isolate 1 | Data | Data |

| Clinical Isolate 2 | Data | Data |

MBC (Minimum Bactericidal Concentration) is determined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum after 24 hours.

Table 2: Cytotoxicity of "this compound"

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HaCaT | 24 | Data |

| HepG2 | 24 | Data |

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

Hypothetical Multi-Target Mechanism of Action

The following diagram illustrates the proposed multi-target mechanism of action of "this compound" against MRSA.

Caption: Proposed multi-target mechanism of "this compound".

Experimental Workflow for In Vitro Evaluation

This diagram outlines the logical flow of experiments for the in vitro characterization of a novel anti-MRSA agent.

Caption: Workflow for in vitro anti-MRSA agent evaluation.

References

Application Notes and Protocols for "Anti-MRSA Agent 13" in Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful in vitro evaluation of novel antimicrobial compounds is contingent on their bioavailability and stability within the experimental system. For "Anti-MRSA Agent 13," a promising candidate against Methicillin-Resistant Staphylococcus aureus (MRSA), understanding its behavior in culture media is a critical first step. These application notes provide a comprehensive guide to determining the solubility and stability of "this compound" in commonly used bacterial and mammalian cell culture media. Adherence to these protocols will ensure reproducible and reliable data in downstream applications such as minimum inhibitory concentration (MIC) assays, time-kill studies, and cytotoxicity assessments.

I. Solubility Determination in Culture Media

The solubility of "this compound" in the chosen culture medium dictates the maximum achievable concentration for in vitro testing. Exceeding this limit can lead to compound precipitation, resulting in an inaccurate assessment of its biological activity.

Experimental Protocol: Kinetic Solubility Assay in Culture Media

This protocol aims to determine the concentration at which "this compound" begins to precipitate from the culture medium.

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of "this compound" in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity.

-

-

Serial Dilution:

-

Perform serial dilutions of the stock solution in the selected culture medium (e.g., Mueller-Hinton Broth for bacterial assays, or DMEM for mammalian cell assays) in a 96-well microplate. The concentration range should span the expected therapeutic window.

-

-

Incubation:

-

Incubate the microplate under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to the intended biological assay (e.g., 24 hours for a standard MIC assay).

-

-

Solubility Assessment:

-

Visual Inspection: Examine each well for visible signs of precipitation using a light microscope.

-

Turbidity Measurement: Quantify the turbidity of each well by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.

-

Spectrophotometric Analysis: For a more precise determination, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the compound's λmax. A non-linear increase in absorbance with increasing nominal concentration suggests that the solubility limit has been reached.

-

Data Presentation: Solubility of this compound

| Culture Medium | Method | Incubation Time (hours) | Solubility Limit (µg/mL) |

| Mueller-Hinton Broth (MHB) | Visual Inspection | 24 | > 128 |

| Tryptic Soy Broth (TSB) | Turbidity (600 nm) | 24 | 115 ± 10 |

| DMEM + 10% FBS | Spectrophotometry | 48 | 95 ± 8 |

| RPMI 1640 + 10% FBS | Spectrophotometry | 48 | 105 ± 12 |

II. Stability Assessment in Culture Media

The stability of "this compound" in culture media over the course of an experiment is crucial for maintaining a consistent effective concentration. Degradation of the compound can lead to an underestimation of its potency.

Experimental Protocol: Stability Analysis using HPLC or LC-MS/MS

This protocol quantifies the concentration of the parent compound over time.

-

Preparation of Test Solutions:

-

Spike pre-warmed culture medium with "this compound" at a concentration below its determined solubility limit. Include a control sample in a protein-free buffer (e.g., PBS) to assess for non-enzymatic degradation.

-

-

Incubation:

-

Incubate the solutions under standard culture conditions.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the test solutions.

-

-

Sample Preparation:

-

To stop any further degradation and precipitate proteins, add a quenching solution (e.g., cold acetonitrile) to the collected aliquots.

-

Centrifuge the samples to pellet proteins and other debris.

-

-

Analytical Quantification:

-

Analyze the supernatant using a validated HPLC or LC-MS/MS method to determine the concentration of "this compound." The advantage of LC-MS/MS is its ability to simultaneously detect and identify potential degradation products[1].

-

Data Presentation: Stability of this compound (at 37°C)

| Culture Medium | Initial Concentration (µg/mL) | Time (hours) | Remaining Compound (%) | Half-life (t½) (hours) |

| Mueller-Hinton Broth (MHB) | 50 | 24 | 98.2 ± 1.5 | > 48 |

| Tryptic Soy Broth (TSB) | 50 | 24 | 97.5 ± 2.1 | > 48 |

| DMEM + 10% FBS | 50 | 24 | 85.1 ± 3.2 | 35.6 |

| RPMI 1640 + 10% FBS | 50 | 24 | 88.9 ± 2.8 | 40.2 |

III. Visualization of Workflows and Pathways

Experimental Workflow Diagrams

References

Application Notes and Protocols for Anti-MRSA Agent 13 in a Murine Model of MRSA Infection

Disclaimer: The specific compound "Anti-MRSA agent 13" was not identified in publicly available literature. The following application notes and protocols are based on data from published studies of various representative anti-MRSA agents and are provided as a comprehensive example. The data and protocols derived from studies on the novel FabI inhibitor AFN-1252 are primarily used here as a well-documented substitute. Researchers should adapt these protocols based on the specific properties of their agent of interest.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics.[1][2] The development of novel anti-MRSA agents is crucial. This document provides detailed protocols for the in vivo evaluation of "this compound" (represented by AFN-1252) in a murine thigh infection model, a standard model for assessing the efficacy of antimicrobial agents against localized MRSA infections.[3][4]

Data Presentation

The following tables summarize the quantitative data on the efficacy and pharmacokinetics of a representative anti-MRSA agent, AFN-1252, in mouse models of MRSA infection.

Table 1: In Vivo Efficacy of AFN-1252 Against MRSA in a Murine Thigh Infection Model

| MRSA Strain | Drug | Dose (mg/kg) | Change in Bacterial Load (log10 CFU/thigh) at 24h | Reference |

| CA-MRSA | AFN-1252 | 1 | ~ -0.5 | [3] |

| 10 | > -1.0 | [3] | ||

| Linezolid | 10 | ~ 0.0 | [3] | |

| 40 | ~ -0.5 | [3] | ||

| HA-MRSA | AFN-1252 | 1 | ~ 0.0 | [3] |

| 10 | > -1.0 | [3] | ||

| Linezolid | 40 | ~ 0.0 | [3] | |

| 300 | > -1.0 | [3] |

CA-MRSA: Community-Associated MRSA; HA-MRSA: Hospital-Associated MRSA. Data are approximated from graphical representations in the source material.

Table 2: Pharmacokinetic Parameters of AFN-1252 in Mice

| Dose (mg/kg, oral) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) |

| 2.5 | 0.23 | 0.5 | 0.89 | 2.1 |

| 5 | 0.45 | 1.0 | 2.21 | 2.8 |

| 10 | 0.87 | 1.0 | 4.85 | 3.2 |

| 30 | 2.15 | 2.0 | 17.8 | 4.1 |

| 100 | 5.67 | 4.0 | 76.9 | 5.3 |

Data represents single oral doses administered by gavage.[3]

Experimental Protocols

Murine Thigh Infection Model

This protocol describes the establishment of a localized MRSA infection in the thigh of neutropenic mice to evaluate the efficacy of "this compound".

Materials:

-

Specific pathogen-free female ICR mice (or similar strain)

-

MRSA strain (e.g., ATCC 33591 for HA-MRSA, or a clinical CA-MRSA isolate)

-

Tryptic Soy Broth (TSB) and Agar (TSA)

-

Cyclophosphamide for inducing neutropenia

-

"this compound" and vehicle control

-

Saline solution (0.9% NaCl)

-

Anesthetic agent

-

Syringes and needles

Procedure:

-

Induction of Neutropenia: To render the mice immunocompromised, administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[5]

-

Bacterial Inoculum Preparation:

-

Infection:

-

Anesthetize the mice.

-

Inject 0.1 mL of the prepared MRSA inoculum into the posterior thigh muscle of one leg.[5]

-

-

Drug Administration:

-

Two hours post-infection, administer "this compound" via the desired route (e.g., oral gavage).[3] Dosing will depend on the agent's properties.

-

A control group should receive the vehicle alone.

-

-

Efficacy Assessment:

-

At 24 hours post-treatment, euthanize the mice.[4]

-

Aseptically remove the infected thigh muscle.

-

Homogenize the tissue in a known volume of sterile saline.

-

Perform serial dilutions of the homogenate and plate on TSA plates to determine the bacterial load (CFU/thigh).

-

Efficacy is determined by comparing the change in CFU/thigh in treated groups versus the untreated controls at the start of therapy.[4]

-

Pharmacokinetic Study in Mice

This protocol outlines the procedure to determine the pharmacokinetic profile of "this compound" in mice.

Materials:

-

Healthy female ICR mice (or similar strain)

-

"this compound"

-

Appropriate vehicle for drug formulation

-

Blood collection supplies (e.g., cardiac puncture needles, capillary tubes)

-

Anticoagulant (e.g., heparin)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Drug Administration: Administer single oral doses of "this compound" at various concentrations (e.g., 2.5, 5, 10, 30, and 100 mg/kg) to different groups of mice.[3]

-

Blood Sampling:

-

At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration, collect blood samples from a set number of mice per time point (e.g., six mice) via cardiac puncture.[3]

-

Collect blood into tubes containing an anticoagulant.

-

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Drug Quantification: Analyze the plasma samples using a validated analytical method to determine the concentration of "this compound".

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (T½).

Visualizations

Mechanism of Action: Inhibition of Fatty Acid Synthesis

AFN-1252, the representative agent, acts by inhibiting FabI, an enoyl-acyl carrier protein reductase essential for fatty acid synthesis in S. aureus. This pathway is a novel target for anti-MRSA agents.

Caption: Inhibition of the FabI enzyme by the anti-MRSA agent disrupts fatty acid synthesis.

Experimental Workflow: Murine Thigh Infection Model

The following diagram illustrates the workflow for evaluating the in vivo efficacy of "this compound".

Caption: Workflow for assessing anti-MRSA agent efficacy in a murine thigh infection model.

References

- 1. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]

- 2. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying MRSA Resistance Mechanisms with Anti-MRSA Agent 13

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Anti-MRSA agent 13, a novel 1,3,4-oxadiazole derivative, in the study of Methicillin-Resistant Staphylococcus aureus (MRSA) and its resistance mechanisms. This document includes detailed protocols for evaluating the agent's antimicrobial activity, inducing and characterizing resistance, and exploring its mechanism of action.

Introduction to this compound

This compound is a synthetic 1,3,4-oxadiazole-based compound that has demonstrated potent activity against a range of multidrug-resistant S. aureus strains.[1] It is a derivative of the compound 1771 and exhibits a 16- to 32-fold increase in activity compared to its parent compound.[1] Initial investigations into its mechanism of action suggest that, contrary to initial hypotheses, it does not function as a strict inhibitor of lipoteichoic acid synthase (LtaS).[1] Its novel mechanism makes it a valuable tool for investigating new antibacterial targets and understanding the evolution of resistance in MRSA.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating comparison with other antimicrobial agents.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Organism Strain | MIC (µg/mL) |

| S. aureus (MRSA and MSSA strains) | 0.5 (MIC⁹⁰) |

| S. epidermidis | 1 (MIC⁹⁰) |

| Bacillus subtilis W168 | Improved activity over parent compound |

| Enterococcus faecalis JH2-2 | Improved activity over parent compound |

| Streptococcus pyogenes | Similar activity to parent compound |

| Streptococcus agalactiae | Similar activity to parent compound |

| Streptococcus dysgalactiae | Similar activity to parent compound |

Data sourced from a study on 1,3,4-oxadiazole-based compounds.[1]

Table 2: In Vitro Toxicity of this compound

| Cell Line | Parameter | Value (µg/mL) | Selectivity Index (IC₅₀/MIC₅₀) |

| HepG2 (Human Hepatocyte) | IC₅₀ | 27.29 | 54.28 |

The selectivity index indicates the compound's specificity for bacteria over mammalian cells.[1]

Table 3: Biofilm Prevention Capability of this compound

| Organism Strain | Assay | Concentration for 50% Reduction |

| S. aureus SH1000 | Crystal Violet Assay | 0.25 µg/mL |

| S. epidermidis RP62A | Crystal Violet Assay | 0.25 µg/mL |

Data demonstrates the agent's ability to inhibit the formation of bacterial biofilms.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[2][3][4]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

MRSA isolate(s)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Include a growth control well (inoculated broth without the agent) and a sterility control well (uninoculated broth).

-

-

Inoculation:

-

Add 50 µL of the prepared MRSA inoculum to each well (except the sterility control), for a final volume of 100 µL per well.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be determined by visual inspection or by reading the optical density at 600 nm.

-

Protocol for Time-Kill Kinetics Assay

This protocol determines whether an antimicrobial agent is bactericidal or bacteriostatic.

Objective: To assess the rate of bacterial killing by this compound over time.

Materials:

-

This compound

-

CAMHB

-

MRSA isolate(s) with a known MIC for Agent 13

-

Sterile culture tubes or flasks

-

Sterile saline or PBS

-

Tryptic Soy Agar (TSA) plates

-

Incubator (35°C ± 2°C)

-

Shaking incubator

Procedure:

-

Inoculum Preparation:

-

Prepare a standardized MRSA inoculum in CAMHB as described in the MIC protocol, to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Assay Setup:

-

Prepare culture tubes with CAMHB containing various concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x, and 16x MIC).[5]

-

Include a growth control tube without the agent.

-

Inoculate each tube with the prepared MRSA suspension.

-

-

Sampling and Plating:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[6]

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate a known volume of the appropriate dilutions onto TSA plates.

-

-

Incubation and Colony Counting:

-

Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

-

Count the number of colonies (CFU) on plates that have between 30 and 300 colonies.

-

-

Data Analysis:

-

Calculate the CFU/mL for each time point.

-

Plot the log₁₀ CFU/mL versus time for each concentration of Agent 13 and the control.

-

A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity. A <3-log₁₀ decrease is considered bacteriostatic.[7]

-

Protocol for Inducing Resistance to this compound

This protocol uses experimental evolution to select for MRSA strains with resistance to a novel compound.

Objective: To generate MRSA strains with decreased susceptibility to this compound.

Materials:

-

This compound

-

CAMHB

-

MRSA isolate(s)

-

Sterile culture tubes

-

Incubator (35°C ± 2°C)

-

Shaking incubator

Procedure:

-

Initial Culture:

-

Inoculate the parental MRSA strain into CAMHB containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).

-

Include a control culture with no agent.

-

Incubate for 24 hours with shaking.

-

-

Serial Passaging:

-

After 24 hours, dilute the culture from the tube with the highest concentration of Agent 13 that still shows growth into fresh CAMHB with increasing concentrations of the agent.

-

Repeat this process daily for a predetermined number of passages (e.g., 10-30 days).[8]

-

-

Monitoring Resistance:

-

Periodically (e.g., every 5 passages), determine the MIC of the evolving population to assess for any increase in resistance.

-

-

Isolation of Resistant Mutants:

-

Once a significant increase in MIC is observed, plate the culture onto TSA plates containing a selective concentration of Agent 13 to isolate individual resistant colonies.

-

Protocol for Analysis of Resistance Mechanisms

Once resistant mutants are isolated, the following methods can be used to investigate the underlying mechanisms.

Objective: To identify genetic mutations (e.g., in the target protein, regulatory genes) that may confer resistance.

Materials:

-

Parental and resistant MRSA isolates

-

DNA extraction kit for Gram-positive bacteria

-

Next-generation sequencing (NGS) platform (e.g., Illumina)

Procedure:

-

DNA Extraction:

-

Extract high-quality genomic DNA from both the parental and resistant MRSA strains according to the manufacturer's protocol.[9]

-

-

Library Preparation and Sequencing:

-

Bioinformatic Analysis:

-

Align the sequencing reads of the resistant strain to the genome of the parental strain.

-

Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant isolate.

-

Annotate the affected genes and predict the functional consequences of the mutations.

-

Objective: To determine if increased efflux pump activity contributes to resistance.

Materials:

-

Parental and resistant MRSA isolates

-

Ethidium bromide (EtBr)

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an efflux pump inhibitor

-

Fluorescence microplate reader

Procedure:

-

Cell Preparation:

-

Grow parental and resistant strains to mid-log phase and wash the cells with PBS.

-

-

EtBr Accumulation Assay:

-

Resuspend the cells in PBS with and without the efflux pump inhibitor CCCP.

-

Add EtBr to the cell suspensions.

-

Monitor the fluorescence of intracellular EtBr over time using a microplate reader.

-

-

Data Analysis:

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows.

Caption: Simplified diagram of the Lipoteichoic Acid (LTA) synthesis pathway in S. aureus.

Caption: Experimental workflow for MIC determination by broth microdilution.

Caption: Logical workflow for investigating MRSA resistance mechanisms to a novel agent.

References

- 1. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. protocols.io [protocols.io]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emerypharma.com [emerypharma.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Whole-Genome Sequencing-Based Screening of MRSA in Patients and Healthcare Workers in Public Hospitals in Benin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. journals.asm.org [journals.asm.org]

- 12. mdpi.com [mdpi.com]

- 13. Multidrug resistance and major facilitator superfamily antimicrobial efflux pumps of the ESKAPEE pathogen Staphylococcus aureus [explorationpub.com]

Application of "Anti-MRSA Agent 13" in Synergistic Antibiotic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to multiple antibiotics.[1][2] A promising strategy to combat MRSA infections is the use of synergistic antibiotic combinations, where the combined effect of two or more drugs is greater than the sum of their individual effects. This application note details the use of a novel investigational compound, "Anti-MRSA Agent 13," in synergistic studies with β-lactam antibiotics, specifically oxacillin. The protocols and data herein provide a framework for evaluating the potential of new anti-MRSA agents to restore the efficacy of existing antibiotics.

The primary mechanism of MRSA resistance to β-lactam antibiotics is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1][2][3] PBP2a has a low affinity for β-lactams, allowing the bacteria to continue cell wall synthesis even in the presence of these drugs.[3] this compound is hypothesized to interfere with this resistance mechanism, thereby re-sensitizing MRSA to oxacillin. This document provides detailed protocols for assessing this synergistic activity through checkerboard and time-kill assays, along with a proposed mechanism of action.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Oxacillin against MRSA

| Compound | MIC (µg/mL) |

| This compound | 64 |

| Oxacillin | 256 |

Table 2: Checkerboard Assay Results for this compound and Oxacillin Combination

| This compound (µg/mL) | Oxacillin (µg/mL) | Fold Decrease in Oxacillin MIC | Fractional Inhibitory Concentration (FIC) of Oxacillin | Fractional Inhibitory Concentration (FIC) of Agent 13 | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| 16 | 8 | 32 | 0.03125 | 0.25 | 0.28125 | Synergy |

| 8 | 16 | 16 | 0.0625 | 0.125 | 0.1875 | Synergy |

| 4 | 32 | 8 | 0.125 | 0.0625 | 0.1875 | Synergy |

| 2 | 64 | 4 | 0.25 | 0.03125 | 0.28125 | Synergy |

The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of Agent A + FIC of Agent B, where FIC = MIC of agent in combination / MIC of agent alone. A FICI of ≤ 0.5 is indicative of synergy.[4][5][6]

Experimental Protocols

Checkerboard Assay Protocol

This method is used to determine the synergistic effect of two antimicrobial agents when used in combination.[7][8]

Materials:

-

This compound stock solution

-

Oxacillin stock solution

-

MRSA culture (e.g., ATCC 43300) adjusted to 0.5 McFarland standard

-

Incubator (37°C)[9]

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and oxacillin in MHB in separate 96-well plates.

-

Dispense 50 µL of MHB into each well of a new 96-well plate.

-